molecular formula C13H10ClN3O B12767381 1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one CAS No. 89660-28-6

1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one

Katalognummer: B12767381
CAS-Nummer: 89660-28-6
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: LUQKHMWGGDKXSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one typically involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid. The key intermediate product is obtained through a cyclization reaction in the presence of N,N’-carbonyldiimidazole (CDI). The reaction conditions include heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed coupling reactions. These methods are efficient but require expensive catalysts and ligands. The use of pyridine moieties with pre-introduced N-methyl groups is also a common approach in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can have different functional groups depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Medicine: Explored for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes involved in cellular pathways, thereby affecting the function of cancerous cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Phenyl-3-methyl-5-chloroimidazo(4,5-b)pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

89660-28-6

Molekularformel

C13H10ClN3O

Molekulargewicht

259.69 g/mol

IUPAC-Name

5-chloro-3-methyl-1-phenylimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C13H10ClN3O/c1-16-12-10(7-8-11(14)15-12)17(13(16)18)9-5-3-2-4-6-9/h2-8H,1H3

InChI-Schlüssel

LUQKHMWGGDKXSZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=N2)Cl)N(C1=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.